21-Dehydro Beclomethasone 21-Dehydro Beclomethasone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209720
InChI:
SMILES:
Molecular Formula: C₂₂H₂₇ClO₅
Molecular Weight: 406.9

21-Dehydro Beclomethasone

CAS No.:

Cat. No.: VC0209720

Molecular Formula: C₂₂H₂₇ClO₅

Molecular Weight: 406.9

* For research use only. Not for human or veterinary use.

21-Dehydro Beclomethasone -

Specification

Molecular Formula C₂₂H₂₇ClO₅
Molecular Weight 406.9

Introduction

Chemical Properties and Structure

21-Dehydro Beclomethasone possesses distinct chemical properties that differentiate it from its parent compound beclomethasone. The following table presents its key chemical identifiers and physical characteristics:

PropertyValue
Molecular FormulaC₂₂H₂₇ClO₅
Molecular Weight406.9 g/mol
Physical DescriptionPowder
Chemical Name(11β,16β)-9-Chloro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al
SolubilityChloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light
IUPAC Name2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

The structure features a steroid backbone with key functional groups including hydroxyl groups at positions 11 and 17, a chlorine atom at position 9, and most distinctively, an aldehyde group at position 21. This aldehyde group represents the key structural difference from the parent compound beclomethasone, which contains a hydroxyl group at this position. The presence of multiple stereocenters in the molecule contributes to its complex three-dimensional structure and specific biological activity profile .

Relationship to Beclomethasone

21-Dehydro Beclomethasone is classified as an impurity of beclomethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Beclomethasone itself is a prodrug that undergoes rapid conversion in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which exhibits potent glucocorticoid receptor binding affinity .

The relationship between beclomethasone and 21-Dehydro Beclomethasone is particularly significant in pharmaceutical manufacturing and quality control. As a potential degradation product or synthesis byproduct, 21-Dehydro Beclomethasone can form during the manufacturing process, storage, or metabolism of beclomethasone preparations. The structural modification at the C-21 position, with an aldehyde group replacing the hydroxyl group found in beclomethasone, affects the compound's receptor binding properties and pharmacological activity .

Monitoring and controlling the levels of this impurity are critical aspects of ensuring the safety, efficacy, and quality of beclomethasone pharmaceutical products. Regulatory standards typically establish acceptable limits for such impurities in finished drug products, necessitating sensitive and specific analytical methods for their detection and quantification .

Synthesis and Formation Pathways

As an impurity of beclomethasone, 21-Dehydro Beclomethasone typically forms through oxidation of the primary alcohol group at position 21 of the beclomethasone molecule. This oxidation converts the hydroxyl group (-CH₂OH) to an aldehyde group (-CHO), resulting in the characteristic structural modification that defines this compound .

Several pathways can lead to the formation of this impurity:

Synthetic Process Impurities

Analytical Detection and Characterization

The detection and accurate quantification of 21-Dehydro Beclomethasone are essential aspects of pharmaceutical quality control. Several analytical techniques are commonly employed for this purpose:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, MS) represents the most common approach for separating and quantifying 21-Dehydro Beclomethasone in pharmaceutical preparations. The compound's distinct chemical structure, particularly its aldehyde functional group, provides characteristic retention behavior and detection properties that facilitate its identification and quantification .

Spectroscopic Identification

Spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

These methods provide structural confirmation and can be used to distinguish 21-Dehydro Beclomethasone from other related impurities based on its unique structural features. The aldehyde group in particular gives rise to characteristic spectral signals that aid in identification .

Applications and Significance

21-Dehydro Beclomethasone serves several important functions in pharmaceutical science:

Quality Control Standard

Related Derivatives and Compounds

Several related compounds represent important extensions of the 21-Dehydro Beclomethasone chemical family:

21-Dehydro Beclomethasone 17-Propionate

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